N-(3-{[(3-chloro-2-methylphenyl)sulfonyl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(3-chloro-2-methylphenyl)sulfonyl]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a chloro and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(3-chloro-2-methylphenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(3-chloro-2-methylphenyl)sulfonyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-{[(3-chloro-2-methylphenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chloro and methyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)acetamide: Lacks the sulfonamide group, which may result in different chemical and biological properties.
N-(3-chloro-2-methylphenyl)carbamoylamino]phenyl]acetamide: Contains a carbamoyl group instead of a sulfonamide group, leading to variations in reactivity and applications.
Uniqueness
N-(3-{[(3-chloro-2-methylphenyl)sulfonyl]amino}phenyl)acetamide is unique due to the presence of both the sulfonamide and acetamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15ClN2O3S |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-[3-[(3-chloro-2-methylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-14(16)7-4-8-15(10)22(20,21)18-13-6-3-5-12(9-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19) |
InChI Key |
VYMKJYQAZJKIIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.